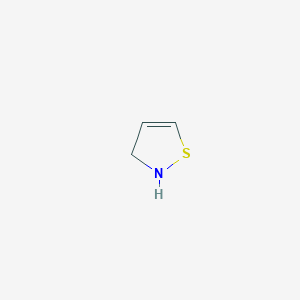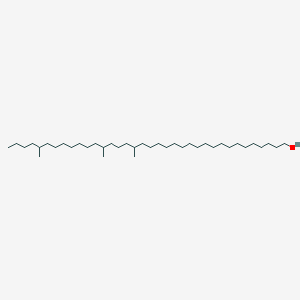
Dihydroisothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroisothiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within a five-membered ring structure This compound is a partially hydrogenated derivative of isothiazole, which is known for its unsaturated ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydroisothiazole derivatives can be synthesized through various methods. One common approach involves the oxidative cyclization of N-arylamides of 3-alkylaminoprop-2-enethioic acids. This method typically requires the use of oxidizing agents and specific reaction conditions to achieve the desired cyclization . Another method involves the oxidation of 3,4-dialkyl substituted isothiazolium salts to form this compound derivatives .
Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: Dihydroisothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound derivatives to their fully saturated counterparts.
Major Products Formed: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Chemistry: Dihydroisothiazole derivatives are used as building blocks in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound derivatives have been studied for their potential antimicrobial and antiviral properties. These compounds can inhibit the growth of certain bacteria and viruses, making them promising candidates for the development of new therapeutic agents .
Medicine: this compound derivatives have shown potential as pharmaceutical agents due to their ability to interact with specific biological targets. They have been investigated for their anti-inflammatory, anticancer, and antiviral activities, among other therapeutic applications .
Industry: In the industrial sector, this compound derivatives are used in the production of specialty chemicals and materials. Their unique chemical properties make them suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of dihydroisothiazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, certain this compound derivatives have been shown to inhibit viral replication by targeting viral enzymes and interfering with their function .
Comparación Con Compuestos Similares
Uniqueness: this compound is unique due to its partially hydrogenated ring structure, which imparts distinct chemical and physical properties compared to its fully unsaturated analogs. This unique structure allows for a broader range of chemical modifications and applications, making this compound derivatives valuable in various fields of research and industry .
Propiedades
Número CAS |
116959-14-9 |
|---|---|
Fórmula molecular |
C3H5NS |
Peso molecular |
87.15 g/mol |
Nombre IUPAC |
2,3-dihydro-1,2-thiazole |
InChI |
InChI=1S/C3H5NS/c1-2-4-5-3-1/h1,3-4H,2H2 |
Clave InChI |
YTQQIHUQLOZOJI-UHFFFAOYSA-N |
SMILES canónico |
C1C=CSN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
